Ethyl 2-(isoquinolin-4-yl)acetate
Description
Ethyl 2-(isoquinolin-4-yl)acetate is an organic compound featuring an isoquinoline moiety linked to an ethyl acetate group via a methylene bridge. This article compares this compound with structurally and functionally similar compounds, emphasizing synthesis, properties, and applications.
Properties
Molecular Formula |
C13H13NO2 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
ethyl 2-isoquinolin-4-ylacetate |
InChI |
InChI=1S/C13H13NO2/c1-2-16-13(15)7-11-9-14-8-10-5-3-4-6-12(10)11/h3-6,8-9H,2,7H2,1H3 |
InChI Key |
JXHUMVOVOPHNEX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CN=CC2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(isoquinolin-4-yl)acetate typically involves the reaction of isoquinoline with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the isoquinoline nitrogen attacks the carbon of the ethyl bromoacetate, leading to the formation of the desired product. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(isoquinolin-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline-4-carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can yield the corresponding alcohol, ethyl 2-(isoquinolin-4-yl)ethanol, using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl acetate moiety can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Isoquinoline-4-carboxylic acid.
Reduction: Ethyl 2-(isoquinolin-4-yl)ethanol.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(isoquinolin-4-yl)acetate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.
Medicine: Isoquinoline derivatives, including this compound, are investigated for their potential therapeutic properties, such as anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound is used in the production of dyes, pigments, and other fine chemicals, showcasing its versatility in various industrial applications.
Mechanism of Action
The mechanism of action of Ethyl 2-(isoquinolin-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The isoquinoline ring system can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the target and the context of the study.
Comparison with Similar Compounds
Key Observations:
Heterocyclic Core: Compounds with imidazole (e.g., ) or quinoline cores exhibit distinct electronic properties compared to isoquinoline derivatives, affecting binding affinity in biological systems.
Substituent Effects : Electron-withdrawing groups (e.g., fluoro in , chloro in ) enhance polarity and may improve pharmacokinetic profiles.
Physicochemical and Pharmacokinetic Properties
Table 2. Physicochemical Comparison
*Predicted using analogs and computational tools.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
